molecular formula C10H9ClN2 B3240220 2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine CAS No. 1428432-86-3

2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine

Cat. No.: B3240220
CAS No.: 1428432-86-3
M. Wt: 192.64 g/mol
InChI Key: YIGLBSNFXQWZGW-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a chlorine atom at the 2-position and a cyclopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with a chlorine atom at the 2-position of the pyridine ring.

    3-Cyclopropylpyrazole: A compound with a cyclopropyl group attached to a pyrazole ring.

Uniqueness

2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both pyrazole and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-3-cyclopropylpyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-9(7-4-5-7)8-3-1-2-6-13(8)12-10/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGLBSNFXQWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=CN3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253751
Record name 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428432-86-3
Record name 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428432-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the title compound from Example 1 Step A (0.250 g, 0.898 mmol), palladium acetate (0.020 g, 0.090 mmol), cyclopropyl boronic acid (0.154 g, 1.80 mmol), cesium carbonate (0.878 g, 2.69 mol), and triphenylphosphine (0.047 g, 0.180 mmol) in tetrahydrofuran (8.98 mL) was heated in a sealed tube at 100° C. for 18 hours. The reaction mixture was then cooled to room temperature, filtered and concentrated under reduced pressure. Purification of the resulting residue by flash chromatography on silica gel (0-15% ethyl acetate in hexanes) provided the title compound: LCMS m/z 192.93 [M+H]+, 194.89 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.29 (d, J=7.0 Hz, 1 H), 7.49 (d, J=12.8 Hz, 1 H), 7.21 (dd, J=7.5, 7.5 Hz, 1 H), 6.70 (dd, J=6.3, 6.3 Hz, 1 H), 1.79-1.74 (m, 1 H), 0.98-0.95 (m, 2 H), 0.75-0.73 (m, 2 H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.878 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
8.98 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine
Reactant of Route 2
2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine
Reactant of Route 3
2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine
Reactant of Route 4
2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine
Reactant of Route 5
2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine
Reactant of Route 6
2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine

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